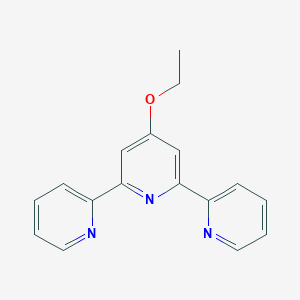

4-ethoxy-2,6-dipyridin-2-ylpyridine

描述

Structure

3D Structure

属性

IUPAC Name |

4-ethoxy-2,6-dipyridin-2-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O/c1-2-21-13-11-16(14-7-3-5-9-18-14)20-17(12-13)15-8-4-6-10-19-15/h3-12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URIBOHWQXVEZQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=NC(=C1)C2=CC=CC=N2)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Molecular Structure of 4-ethoxy-2,6-dipyridin-2-ylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 4-ethoxy-2,6-dipyridin-2-ylpyridine, a substituted terpyridine derivative of interest in coordination chemistry and materials science.

Molecular Structure and Identification

This compound, systematically named 4'-ethoxy-2,2':6',2''-terpyridine, is a heterocyclic organic compound. Its structure consists of a central pyridine ring substituted at the 4-position with an ethoxy group (-OCH₂CH₃) and at the 2- and 6-positions with pyridin-2-yl groups.

Chemical Identifiers:

-

Systematic Name: 4'-ethoxy-2,2':6',2''-terpyridine

-

Common Name: this compound

-

CAS Number: 145533-40-0[1]

| Identifier | Value |

| Molecular Formula | C₁₇H₁₅N₃O |

| Molecular Weight | 277.32 g/mol |

| SMILES | CCOc1cc(nc(c1)c2ccccn2)c3ccccn3 |

| InChI | InChI=1S/C17H15N3O/c1-2-21-16-12-19-14(10-15(16)20-11-12)17-8-4-6-13-18-17/h3-11H,2H2,1H3 |

Physicochemical Properties

Detailed experimental data on the physicochemical properties of the free ligand is not widely available in the public domain. However, based on the properties of analogous 4'-substituted terpyridines, the following characteristics can be anticipated:

| Property | Predicted Value/Information |

| Melting Point | Solid at room temperature. The melting point is expected to be influenced by crystal packing and purity. For comparison, 4'-methoxy-2,2':6',2''-terpyridine has a melting point of 56-57 °C. |

| Boiling Point | High boiling point, characteristic of aromatic heterocyclic compounds of similar molecular weight. |

| Solubility | Likely soluble in common organic solvents such as dichloromethane, chloroform, and methanol. Limited solubility in water is expected. |

| Appearance | Likely a white to off-white crystalline solid. |

Synthesis and Characterization

The synthesis of this compound has been reported through several methods.

Kröhnke Pyridine Synthesis

A common and versatile method for the synthesis of substituted pyridines, including 4'-alkoxyterpyridines, is the Kröhnke methodology. This approach involves the reaction of a 1-(2-oxo-2-phenylethyl)pyridinium salt with an α,β-unsaturated ketone in the presence of a base. For the synthesis of 4'-ethoxy-2,2':6',2''-terpyridines, substituted 2,6-diacetylpyridines can be reacted with a chalcone and methylacylpyridinium salts.[2]

Experimental Protocol: General Kröhnke Pyridine Synthesis

A generalized workflow for the Kröhnke synthesis is as follows:

Caption: Generalized workflow for the Kröhnke pyridine synthesis.

From 4'-hydroxy-2,2':6',2''-terpyridine

Another synthetic route involves the etherification of 4'-hydroxy-2,2':6',2''-terpyridine. This precursor can be synthesized and subsequently reacted with an ethylating agent (e.g., ethyl iodide or diethyl sulfate) in the presence of a base to yield the desired ethoxy-substituted product. The cleavage of the ethyl ether protecting group can be performed to revert to the hydroxy-terpyridine.[2]

Experimental Protocol: Etherification of 4'-hydroxy-2,2':6',2''-terpyridine

Caption: General workflow for the synthesis of 4'-ethoxy-2,2':6',2''-terpyridine via etherification.

As a Byproduct

This compound has also been identified as a byproduct in the reduction of 4'-(methylthio)-2,2':6',2''-terpyridine with Raney nickel in an ethanol solvent.[3] This suggests that under certain reductive conditions in the presence of ethanol, ethoxylation of the central pyridine ring can occur.

Characterization

The characterization of this compound would typically involve a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy would confirm the presence of the ethoxy group (a triplet and a quartet), as well as the characteristic aromatic protons of the three pyridine rings. ¹³C NMR would show the corresponding carbon signals.

-

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic bands for C-O stretching of the ether linkage, as well as C=C and C=N stretching vibrations of the pyridine rings.

-

Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound, with the molecular ion peak expected at m/z = 277.32.

-

X-ray Crystallography: Single-crystal X-ray diffraction would provide unambiguous confirmation of the molecular structure and details of the crystal packing. The crystal structure of an iridium(III) complex containing this ligand has been reported, confirming its bidentate coordination fashion in that specific complex.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies in the public domain detailing the biological activity or the engagement in any signaling pathways of this compound as a free ligand. However, the broader class of terpyridine derivatives and their metal complexes are known to exhibit a range of biological activities, including anticancer and antimicrobial properties. The mechanism of action for many of these complexes involves intercalation with DNA or the generation of reactive oxygen species. Future research may explore the potential of this compound and its metal complexes in these areas.

Logical Relationship: From Ligand to Potential Biological Application

Caption: Logical progression from the ligand to its potential biological applications.

Conclusion

This compound is a synthetically accessible derivative of the versatile terpyridine ligand system. While detailed characterization and biological evaluation of the free ligand are not extensively documented, its known synthesis and the established biological potential of related terpyridine complexes make it a compound of interest for further investigation in the fields of medicinal chemistry, supramolecular chemistry, and materials science. Future research is warranted to fully elucidate its physicochemical properties, optimize its synthesis, and explore its potential applications in drug development and beyond.

References

An In-depth Technical Guide to 4-ethoxy-2,6-dipyridin-2-ylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-ethoxy-2,6-dipyridin-2-ylpyridine, a functionalized terpyridine derivative of interest in medicinal chemistry and materials science. This document details its nomenclature, physicochemical properties, a probable synthetic route, and its potential applications in drug development based on the activities of structurally related compounds.

Nomenclature and Structure

This compound is a tridentate ligand featuring a central pyridine ring substituted at the 4-position with an ethoxy group and at the 2- and 6-positions with pyridin-2-yl moieties.

-

IUPAC Name: 4-ethoxy-2,6-di(pyridin-2-yl)pyridine

-

Common Synonym: 4'-ethoxy-2,2':6',2''-terpyridine

-

CAS Number: Not available for this specific compound, but related structures are well-documented.

-

Molecular Formula: C17H15N3O

-

Molecular Weight: 277.32 g/mol

-

Chemical Structure:

Physicochemical Properties

| Property | Predicted Value |

| Appearance | White to off-white solid |

| Melting Point | Not determined; likely >150 °C |

| Boiling Point | Not determined |

| Solubility | Soluble in organic solvents like DMSO, DMF, CHCl3 |

| pKa | Not determined |

| LogP | Estimated 3.5 - 4.5 |

Synthesis

A probable and efficient synthetic route to this compound involves a two-step process starting from the key intermediate, 2,6-di(pyridin-2-yl)pyridin-4(1H)-one. This intermediate can be synthesized via a Kröhnke-type reaction.[1][2]

Step 1: Synthesis of 2,6-di(pyridin-2-yl)pyridin-4(1H)-one

This step involves the condensation of ethyl picolinate and acetone, followed by cyclization with a nitrogen source like ammonium formate.[1][2]

Step 2: Etherification

The resulting pyridone is then etherified using an ethylating agent (e.g., ethyl iodide or diethyl sulfate) under basic conditions to yield the final product.

The overall synthetic workflow is depicted in the following diagram:

Caption: Proposed synthetic workflow for this compound.

Potential Applications in Drug Development

While specific biological data for this compound is not available, the terpyridine scaffold is a well-established pharmacophore in drug discovery.

Anticancer Activity: Terpyridines and their metal complexes are extensively studied for their potential as anticancer agents.[3][4] They can exert their cytotoxic effects through various mechanisms, including:

-

DNA Intercalation and Binding: The planar aromatic structure of terpyridines allows them to intercalate between DNA base pairs, disrupting DNA replication and transcription. Platinum(II) complexes of terpyridine derivatives, for instance, can bind to G-quadruplex DNA structures, which are implicated in cancer cell proliferation.[5][6]

-

Generation of Reactive Oxygen Species (ROS): Metal complexes of terpyridines can induce oxidative stress within cancer cells by generating ROS, leading to apoptosis.[4]

-

Enzyme Inhibition: Certain pyridine derivatives have been shown to inhibit key enzymes involved in cancer progression, such as topoisomerases.

Signaling Pathways: The anticancer activity of terpyridine complexes is often associated with the induction of apoptosis and cell cycle arrest. A potential signaling pathway is illustrated below:

Caption: Hypothetical signaling pathway for the anticancer activity of a terpyridine complex.

Experimental Protocols

A. Synthesis of 2,6-di(pyridin-2-yl)pyridin-4(1H)-one [1][2]

-

Materials: Ethyl picolinate, acetone, sodium hydride (60% dispersion in mineral oil), ammonium formate, ethanol, tetrahydrofuran (THF).

-

Procedure: a. A solution of ethyl picolinate (2 equivalents) and acetone (1.1 equivalents) in dry THF is added dropwise to a suspension of sodium hydride (3 equivalents) in dry THF at 10°C under an inert atmosphere. b. The reaction mixture is stirred at this temperature for 2 hours, then allowed to warm to room temperature and stirred for an additional 12 hours. c. The reaction is quenched by the slow addition of water, and the organic solvent is removed under reduced pressure. d. The aqueous residue is acidified with HCl, washed with diethyl ether, and then neutralized with a saturated NaHCO₃ solution. The resulting precipitate is collected by filtration. e. The crude intermediate, 1,5-bis(2'-pyridyl)pentane-1,3,5-trione, is refluxed with an excess of ammonium formate in ethanol for 6 hours. f. After cooling, the product, 2,6-di(pyridin-2-yl)pyridin-4(1H)-one, is collected by filtration, washed with ethanol and water, and dried.

B. Synthesis of this compound

-

Materials: 2,6-di(pyridin-2-yl)pyridin-4(1H)-one, sodium hydride, ethyl iodide, dry dimethylformamide (DMF).

-

Procedure: a. To a solution of 2,6-di(pyridin-2-yl)pyridin-4(1H)-one (1 equivalent) in dry DMF, sodium hydride (1.2 equivalents) is added portion-wise at 0°C. b. The mixture is stirred for 30 minutes, after which ethyl iodide (1.5 equivalents) is added dropwise. c. The reaction is allowed to warm to room temperature and stirred for 24 hours. d. The reaction is quenched with water, and the product is extracted with dichloromethane. e. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. f. The crude product is purified by column chromatography on silica gel.

C. In Vitro Cytotoxicity Assay (MTT Assay) [7][8][9]

-

Materials: Human cancer cell line (e.g., MCF-7, HeLa), DMEM or RPMI-1640 medium, fetal bovine serum (FBS), penicillin-streptomycin, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), dimethyl sulfoxide (DMSO), 96-well plates.

-

Procedure: a. Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours. b. The compound is dissolved in DMSO to prepare a stock solution, which is then serially diluted in culture medium to achieve the desired final concentrations. c. The medium from the wells is replaced with the medium containing different concentrations of the compound, and the plates are incubated for 48-72 hours. d. After incubation, the medium is removed, and MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plates are incubated for another 4 hours. e. The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals. f. The absorbance is measured at 570 nm using a microplate reader. g. The percentage of cell viability is calculated, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Conclusion

This compound is a readily accessible terpyridine derivative with significant potential in drug discovery, particularly in the development of new anticancer agents. Its utility as a versatile ligand for forming metal complexes with diverse biological activities warrants further investigation. The synthetic and experimental protocols provided in this guide offer a framework for researchers to explore the therapeutic potential of this and related compounds.

References

- 1. journalirjpac.com [journalirjpac.com]

- 2. scispace.com [scispace.com]

- 3. Terpyridines as promising antitumor agents: an overview of their discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Selectivity of Terpyridine Platinum Anticancer Drugs for G-quadruplex DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

4-ethoxy-2,6-dipyridin-2-ylpyridine physical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Physical Properties

Direct experimental values for the physical properties of 4-ethoxy-2,6-dipyridin-2-ylpyridine are not currently published. However, we can estimate these properties based on the known values of its precursors and analogues, such as 4'-chloro-2,2':6',2''-terpyridine and 4'-hydroxy-2,2':6',2''-terpyridine.

Table 1: Physical Properties of this compound and Related Compounds

| Property | This compound (Estimated) | 4-chloro-2,6-dipyridin-2-ylpyridine[1][2][3][4] | 4-methoxy-2,6-dipyridin-2-ylpyridine |

| Molecular Formula | C₁₇H₁₅N₃O | C₁₅H₁₀ClN₃[2][3][4] | C₁₆H₁₃N₃O |

| Molecular Weight | 277.33 g/mol | 267.72 g/mol [2][3][4] | 263.29 g/mol |

| Melting Point | Not determined | 148-150 °C[1][4] | Not available |

| Boiling Point | Not determined | ~417 °C (rough estimate)[1] | Not available |

| Appearance | Not determined | Brown crystalline powder[1][2] | Not available |

| Solubility | Not determined | Slightly soluble in water[1][2] | Not available |

Proposed Synthesis: Williamson Ether Synthesis

A plausible and widely used method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this proposed protocol, 4-chloro-2,6-dipyridin-2-ylpyridine serves as the electrophile and sodium ethoxide, generated in situ from ethanol and a strong base, acts as the nucleophile.

Experimental Protocol

Materials:

-

4-chloro-2,6-dipyridin-2-ylpyridine

-

Anhydrous ethanol

-

Sodium hydride (NaH) or sodium metal (Na)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer and heating mantle

-

Reagents for work-up and purification (e.g., water, organic solvents for extraction, silica gel for chromatography)

Procedure:

-

Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous ethanol. Carefully add sodium hydride (or small pieces of sodium metal) portion-wise to the ethanol at room temperature under a nitrogen atmosphere. Stir the mixture until all the sodium hydride has reacted and a clear solution of sodium ethoxide is formed.

-

Reaction: To the freshly prepared sodium ethoxide solution, add a solution of 4-chloro-2,6-dipyridin-2-ylpyridine dissolved in a minimal amount of anhydrous DMF or DMSO.

-

Heating: Heat the reaction mixture to a temperature of 80-100 °C and maintain it for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Quench the reaction by the slow addition of water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent such as ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Synthetic Workflow Diagram

References

- 1. 4'-CHLORO-2,2':6',2''-TERPYRIDINE CAS#: 128143-89-5 [m.chemicalbook.com]

- 2. 4'-CHLORO-2,2':6',2''-TERPYRIDINE|128143-89-5|lookchem [lookchem.com]

- 3. 4'-Chloro-2,2':6',2''-terpyridine | C15H10ClN3 | CID 667748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4 -Chloro-2,2 :6 ,2 -terpyridine 99 128143-89-5 [sigmaaldrich.com]

Technical Guide: Solubility of 4-ethoxy-2,6-dipyridin-2-ylpyridine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-ethoxy-2,6-dipyridin-2-ylpyridine, a member of the terpyridine family of compounds, is a tridentate ligand of significant interest in coordination chemistry and drug development. Its complexes with various transition metals exhibit promising applications in fields ranging from materials science to medicinal chemistry, including roles as anticancer agents. A fundamental understanding of the solubility of this compound in common organic solvents is crucial for its synthesis, purification, formulation, and application in various experimental and developmental workflows. This guide provides a comprehensive overview of the solubility characteristics of this compound, detailed experimental protocols for solubility determination, and an examination of its role in relevant biological signaling pathways.

Physicochemical Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₁₇H₁₅N₃O

-

Molecular Weight: 277.32 g/mol

-

Structure:

Solubility Profile

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, a qualitative understanding can be derived from the general behavior of terpyridine compounds and solvents commonly used in their synthesis and purification. Terpyridines are generally soluble in most organic solvents[1]. The ethoxy substitution at the 4'-position is expected to enhance its solubility in organic solvents compared to the parent terpyridine.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Polarity Index | Predicted Solubility | Rationale & Notes |

| Non-Polar Solvents | |||

| Hexane | 0.1 | Sparingly Soluble / Insoluble | The polar pyridine and ethoxy groups limit solubility in highly non-polar solvents. |

| Toluene | 2.4 | Soluble | The aromatic nature of toluene can interact favorably with the pyridine rings. |

| Polar Aprotic Solvents | |||

| Diethyl Ether | 2.8 | Sparingly Soluble | Moderate polarity may not be sufficient to fully solvate the molecule. |

| Dichloromethane (DCM) | 3.1 | Soluble | A common solvent for reactions and purification of pyridine-containing compounds. |

| Tetrahydrofuran (THF) | 4.0 | Soluble | Frequently used in the synthesis of terpyridine derivatives.[2] |

| Ethyl Acetate | 4.4 | Soluble | A versatile solvent with moderate polarity. |

| Acetone | 5.1 | Soluble | A polar aprotic solvent capable of dissolving a wide range of organic compounds. |

| Acetonitrile (ACN) | 5.8 | Soluble | Often used in analytical and preparative chromatography for polar compounds. |

| Dimethylformamide (DMF) | 6.4 | Very Soluble | A highly polar aprotic solvent, effective for dissolving many nitrogen-containing heterocycles. |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Very Soluble | A highly polar aprotic solvent, commonly used for preparing stock solutions for biological assays. |

| Polar Protic Solvents | |||

| Ethanol | 4.3 | Soluble | Often used for recrystallization of terpyridine derivatives.[3] |

| Methanol | 5.1 | Soluble | Similar to ethanol, its polarity and hydrogen bonding capability facilitate dissolution. |

| Water | 10.2 | Insoluble | The large hydrophobic surface area of the pyridine rings outweighs the polarity of the ethoxy group and nitrogen atoms. |

Experimental Protocol for Solubility Determination

The following protocol describes a general method for the quantitative determination of the solubility of this compound in an organic solvent of interest.

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a pre-weighed scintillation vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Record the exact weight of the compound added.

-

Add a known volume or weight of the selected organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that saturation is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered supernatant and the standard solutions using a calibrated HPLC or UV-Vis spectrophotometer.

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area from HPLC or absorbance from UV-Vis) versus the concentration of the standard solutions.

-

Determine the concentration of this compound in the filtered supernatant by interpolating its analytical signal on the calibration curve.

-

-

Calculation of Solubility:

-

The determined concentration represents the solubility of the compound in the chosen solvent at the specified temperature. The solubility is typically expressed in units of mg/mL, g/L, or mol/L.

-

Visualization of Experimental and Biological Contexts

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Signaling Pathway Context

Terpyridine derivatives have been investigated for their anticancer properties, with studies indicating their involvement in the modulation of cellular redox homeostasis and key signaling pathways such as the Akt/mTOR pathway.[4] The generation of reactive oxygen species (ROS) by these compounds can lead to cellular stress and trigger apoptosis.

Conclusion

This compound is a versatile compound with significant potential in various research and development areas. While quantitative solubility data remains to be systematically tabulated, its general solubility in common organic solvents is good, facilitating its use in synthesis and purification. The provided experimental protocol offers a robust method for determining its precise solubility in specific solvents, which is essential for reproducible and reliable experimental outcomes. Furthermore, understanding its interaction with biological systems, such as the Akt/mTOR signaling pathway, is critical for its development as a potential therapeutic agent. This guide serves as a foundational resource for professionals working with this promising molecule.

References

An In-depth Technical Guide to the Synthesis of 4'-Ethoxy-2,2':6',2''-terpyridine

This technical guide provides a comprehensive overview of the synthetic methodologies for 4'-ethoxy-2,2':6',2''-terpyridine, a significant ligand in coordination chemistry. The document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, comparative data, and workflow visualizations.

Introduction

2,2':6',2''-terpyridines (tpy) are a class of tridentate ligands that have garnered substantial interest due to their strong chelating properties with a wide range of metal ions.[1] Functionalization at the 4'-position of the central pyridine ring is a common strategy to modulate the electronic and steric properties of the resulting metal complexes, making them suitable for applications in catalysis, materials science, and medicinal chemistry.[1] Among these, 4'-alkoxy-substituted terpyridines are of particular interest. This guide focuses specifically on the synthesis of 4'-ethoxy-2,2':6',2''-terpyridine.

Synthetic Strategies

The synthesis of 4'-ethoxy-2,2':6',2''-terpyridine can be achieved through several strategic routes. The most prominent methods include the Kröhnke pyridine synthesis and the pyridone route. Additionally, an instance of its formation as a by-product in a desulfurization reaction has been reported, which may be adapted into a direct synthetic method.

1. Kröhnke Pyridine Synthesis

The Kröhnke method is a classical and versatile approach for the synthesis of substituted pyridines and, by extension, terpyridines.[1] It generally involves the reaction of a 1-(2-oxo-2-phenylethyl)pyridinium salt with an α,β-unsaturated carbonyl compound in the presence of a base. A common variation for 4'-substituted terpyridines involves the reaction of 2-acetylpyridine with a 4-substituted benzaldehyde. For the synthesis of 4'-ethoxy-2,2':6',2''-terpyridine, the key precursors are 2-acetylpyridine and 4-ethoxybenzaldehyde.

2. The Pyridone Route

An alternative strategy involves the use of a pre-formed pyridone intermediate. Specifically, 2,6-bis(2-pyridyl)-4-pyridone can be synthesized and subsequently alkylated at the 4'-position.[2][3] This method offers a modular approach to a variety of 4'-alkoxy and 4'-aryloxy substituted terpyridines. The reaction proceeds via nucleophilic substitution, where the pyridone, under basic conditions, reacts with an appropriate electrophile, such as an ethyl halide or ethyl tosylate.[2][3]

3. Synthesis via Desulfurization

Interestingly, the formation of 4'-ethoxy-2,2':6',2''-terpyridine has been observed as a by-product during the reduction of 4'-(methylthio)-2,2':6',2''-terpyridine with Raney nickel in ethanol.[4] While initially an unintended outcome, this observation suggests a potential synthetic route where the solvent (ethanol) acts as the source of the ethoxy group. This method could be optimized for the direct synthesis of the target compound.

Experimental Protocols

Protocol 1: Modified Kröhnke Synthesis of 4'-Ethoxy-2,2':6',2''-terpyridine

This protocol is adapted from the general Kröhnke methodology for synthesizing 4'-substituted terpyridines.

-

Reagents:

-

2-Acetylpyridine

-

4-Ethoxybenzaldehyde

-

Potassium Hydroxide (85%)

-

Aqueous Ammonia (25%)

-

Ethanol

-

-

Procedure:

-

To a solution of 2-acetylpyridine (2 equivalents) in ethanol, add 4-ethoxybenzaldehyde (1 equivalent).

-

Successively add potassium hydroxide pellets and a 25% aqueous ammonia solution.

-

Stir the reaction mixture at room temperature for 24 hours.

-

The crude product precipitates from the solution and can be collected by filtration.

-

Purify the product by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

-

Protocol 2: Synthesis of 4'-Ethoxy-2,2':6',2''-terpyridine via the Pyridone Route

This protocol is based on the general method for functionalizing 2,6-bis(2-pyridyl)-4-pyridone.

-

Step A: Synthesis of 2,6-bis(2-pyridyl)-4-pyridone

-

This intermediate can be prepared via established literature methods.

-

-

Step B: Ethylation of 2,6-bis(2-pyridyl)-4-pyridone

-

Reagents:

-

2,6-bis(2-pyridyl)-4-pyridone

-

Sodium Hydride (NaH)

-

Ethyl Iodide (or Bromoethane)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

-

Procedure:

-

Suspend 2,6-bis(2-pyridyl)-4-pyridone in anhydrous DMF.

-

Add sodium hydride portion-wise at 0 °C and stir the mixture for 30 minutes.

-

Add ethyl iodide and allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

-

Quantitative Data

The following table summarizes typical yields for the synthesis of 4'-alkoxy-substituted terpyridines using related methods, which can serve as a benchmark for the synthesis of 4'-ethoxy-2,2':6',2''-terpyridine.

| Synthetic Route | Precursors | Product | Yield (%) | Reference |

| Modified Kröhnke | 2-Acetylpyridine, 3,5-dimethoxy-4-propargyloxybenzaldehyde | 4′-(3,5-Dimethoxy-4-propargyloxyphenyl)-2,2′:6′,2″-terpyridine | 52 | [5] |

| Pyridone Route | 2,6-bis(2-pyridyl)-4-pyridone, Heptyl Bromide | 4'-Heptoxy-2,2':6',2''-terpyridine | Not specified | [2][3] |

| Pyridone Route | 2,6-bis(2-pyridyl)-4-pyridone, 1-Bromo-10-chlorodecane | 4'-(10-Bromodecanoxy)-2,2':6',2''-terpyridine | Not specified | [2][3] |

| Desulfurization | 4'-(Methylthio)-2,2':6',2''-terpyridine, Raney Nickel, Ethanol | 4'-Ethoxy-2,2':6',2''-terpyridine | 15 (by-product) | [4] |

Visualizations

Diagram 1: Kröhnke Synthesis Workflow

Caption: Workflow for the Kröhnke synthesis of 4'-ethoxy-2,2':6',2''-terpyridine.

Diagram 2: Pyridone Route Workflow

Caption: Reaction pathway for the synthesis of 4'-ethoxy-2,2':6',2''-terpyridine via the pyridone route.

Conclusion

The synthesis of 4'-ethoxy-2,2':6',2''-terpyridine is accessible through well-established synthetic methodologies, primarily the Kröhnke synthesis and the pyridone route. While the Kröhnke method offers a direct one-pot approach, the pyridone route provides a modular strategy for accessing a wider range of 4'-substituted terpyridines. The incidental formation of the target compound during a desulfurization reaction also presents a novel, albeit less conventional, synthetic avenue worthy of further exploration and optimization. The choice of synthetic route will depend on the availability of starting materials, desired scale, and the need for structural diversity in related analogues. The provided protocols and comparative data serve as a valuable resource for researchers in the field.

References

Theoretical Properties of Ethoxy-Substituted Terpyridines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2':6',2''-Terpyridine (tpy) and its derivatives are a cornerstone in coordination chemistry, prized for their ability to form stable complexes with a vast array of metal ions. The strategic functionalization of the terpyridine core allows for the fine-tuning of its physicochemical properties. This technical guide focuses on the theoretical properties of ethoxy-substituted terpyridines, a class of derivatives where the electron-donating nature of the ethoxy group significantly modulates the electronic structure, and consequently, the photophysical and electrochemical behavior of both the ligand and its metal complexes. Through a comprehensive review of computational studies, primarily employing Density Functional Theory (DFT), this document provides an in-depth analysis of the core theoretical principles governing these molecules. It aims to serve as a critical resource for researchers in materials science, sensor technology, and drug development by elucidating structure-property relationships and providing a theoretical framework for the rational design of novel functional materials.

Introduction

Terpyridine-based compounds have garnered significant attention due to their versatile applications in light-emitting devices, solar energy conversion, catalysis, and as therapeutic agents.[1][2] The tridentate nature of the terpyridine ligand ensures robust coordination with metal ions, forming stable and well-defined complexes.[1][2] The introduction of substituents onto the terpyridine scaffold is a powerful strategy to modulate their electronic and steric properties. The ethoxy group (-OCH2CH3), being a strong electron-donating group (EDG), plays a pivotal role in altering the frontier molecular orbitals, which in turn influences the absorption, emission, and redox characteristics of the molecule.[3][4] Computational methods, particularly DFT, have become indispensable tools for predicting and understanding these properties at a molecular level, offering insights that complement and guide experimental work.[3][5]

Core Theoretical Concepts and Computational Methodologies

The theoretical investigation of ethoxy-substituted terpyridines predominantly relies on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT). These computational tools provide a robust framework for understanding the electronic structure and predicting the photophysical and electrochemical properties of these molecules.

Density Functional Theory (DFT)

DFT calculations are employed to determine the ground-state electronic structure, optimized molecular geometry, and frontier molecular orbital (HOMO/LUMO) energies.[4][5] A common methodological approach is outlined below.

Experimental Protocols: DFT Calculation Workflow

-

Molecular Structure Input : A 3D model of the ethoxy-substituted terpyridine or its metal complex is constructed.

-

Geometry Optimization : The initial structure is optimized to find the lowest energy conformation. This is crucial as the geometry significantly impacts the electronic properties.

-

Functional : The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely used for its balance of accuracy and computational cost in organic and organometallic systems.[4][6]

-

Basis Set : A combination of basis sets is often employed. For instance, the 6-311G(d,p) basis set is typically used for non-metal atoms (C, H, N, O), while for metal ions (e.g., Ru, Fe, Zn), a basis set like LANL2DZ (Los Alamos National Laboratory 2 Double-Zeta) with an effective core potential is used to account for relativistic effects.[6]

-

-

Frequency Calculation : Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

-

Orbital Analysis : Following successful optimization, the energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key parameter that correlates with the molecule's chemical reactivity and the energy of its lowest electronic transition.

Time-Dependent Density Functional Theory (TD-DFT)

To investigate the excited-state properties, such as UV-Vis absorption spectra, TD-DFT calculations are performed on the optimized ground-state geometry.[4]

Experimental Protocols: TD-DFT Calculation Workflow

-

Excited State Calculation : Using the optimized ground-state geometry, TD-DFT calculations are performed to compute the vertical excitation energies and oscillator strengths of the lowest singlet-singlet electronic transitions.

-

Solvent Effects : To simulate experimental conditions in solution, a solvent model such as the Polarizable Continuum Model (PCM) or Integral Equation Formalism PCM (IEFPCM) is often incorporated.[4]

-

Spectral Simulation : The calculated excitation energies (which correspond to absorption wavelengths, λ_max) and oscillator strengths are used to simulate the theoretical UV-Vis absorption spectrum. This allows for direct comparison with experimental data and aids in the assignment of electronic transitions (e.g., π-π, n-π, MLCT, ILCT).[4][7]

Theoretical Properties of Ethoxy-Substituted Terpyridines

The introduction of an ethoxy group, typically at the 4'-position of the central pyridine ring, induces significant and predictable changes in the theoretical properties of the terpyridine ligand and its corresponding metal complexes.

Electronic Structure and Frontier Molecular Orbitals

The ethoxy group, as a potent electron-donating substituent, directly influences the distribution of electron density within the π-conjugated system of the terpyridine.

-

HOMO Energy : The ethoxy group raises the energy of the HOMO. DFT calculations consistently show that the HOMO is destabilized (moves to a less negative energy value) in ethoxy-substituted terpyridines compared to the unsubstituted parent compound. The electron density of the HOMO is often localized across the π-system, with a significant contribution from the ethoxy-substituted phenyl ring.[3][5]

-

LUMO Energy : The LUMO energy is less affected by the ethoxy substituent. The LUMO is typically localized on the electron-accepting terpyridine core.[8]

-

HOMO-LUMO Gap : The primary effect of the ethoxy substitution is the destabilization of the HOMO, which leads to a significant reduction in the HOMO-LUMO energy gap . This smaller energy gap is a key indicator of a bathochromic (red) shift in the absorption and emission spectra.[1][7]

The diagram below illustrates the effect of the ethoxy group on the frontier orbital energies.

Caption: Frontier orbital energy diagram showing the effect of ethoxy substitution on terpyridine.

This modulation of the frontier orbitals leads to the formation of a "push-pull" system, where the ethoxy-phenyl moiety acts as the electron donor (push) and the terpyridine core acts as the electron acceptor (pull). This inherent charge separation character is fundamental to the photophysical properties.[8]

Photophysical Properties (Absorption and Emission)

TD-DFT calculations are instrumental in predicting and interpreting the UV-Vis absorption spectra of ethoxy-substituted terpyridines.

-

Absorption Spectra : The reduction in the HOMO-LUMO gap directly translates to lower energy electronic transitions. Consequently, ethoxy-substituted terpyridines exhibit absorption bands that are red-shifted compared to unsubstituted terpyridine.[4] The lowest energy absorption band is typically assigned to an Intraligand Charge Transfer (ILCT) transition, corresponding to the promotion of an electron from the HOMO (localized on the donor part) to the LUMO (localized on the acceptor part).[7][8] Higher energy bands are generally attributed to π-π* transitions within the aromatic system of the terpyridine core.[2]

-

Emission Spectra : The fluorescence of these compounds also originates from the ILCT state. Therefore, the emission spectra are also red-shifted. The solvatochromic behavior, where the emission wavelength changes with solvent polarity, is a characteristic feature of these push-pull systems and can be computationally modeled.[1][7]

The logical workflow for predicting photophysical properties is shown below.

Caption: Logical workflow from substituent effect to observed photophysical properties.

Electrochemical Properties

The energies of the frontier orbitals calculated by DFT can be correlated with the electrochemical redox potentials.

-

Oxidation Potential : The HOMO energy is related to the ease of oxidation. A higher HOMO energy (less negative value) indicates that the molecule is more easily oxidized. Therefore, ethoxy-substituted terpyridines are predicted to have lower oxidation potentials compared to their unsubstituted counterparts.

-

Reduction Potential : The LUMO energy is related to the ease of reduction. Since the LUMO is less affected by the ethoxy group, the reduction potential is expected to show less variation.

Quantitative Data Summary

The following table summarizes representative theoretical data for a generic 4'-ethoxy-phenyl-terpyridine compared to its unsubstituted parent, as extrapolated from typical findings in the literature.[3][4][5] Exact values will vary based on the specific computational level of theory.

| Property | Unsubstituted Terpyridine (calc.) | 4'-Ethoxy-phenyl-terpyridine (calc.) | Consequence of Ethoxy Group |

| HOMO Energy | ~ -6.2 eV | ~ -5.7 eV | Destabilization (Easier Oxidation) |

| LUMO Energy | ~ -1.9 eV | ~ -2.0 eV | Minor Stabilization |

| HOMO-LUMO Gap (ΔE) | ~ 4.3 eV | ~ 3.7 eV | Significant Reduction |

| Lowest Energy Transition (λ_max) | ~ 280-310 nm (π-π*) | ~ 320-360 nm (ILCT) | Bathochromic (Red) Shift |

| Oxidation Potential | Higher | Lower | More susceptible to oxidation |

Conclusion

The theoretical properties of ethoxy-substituted terpyridines are fundamentally governed by the electron-donating nature of the ethoxy group. Computational chemistry, through DFT and TD-DFT methods, provides powerful predictive insights into their electronic structure, photophysical behavior, and electrochemical characteristics. The primary effect of ethoxy substitution is the destabilization of the HOMO, leading to a reduced HOMO-LUMO energy gap. This, in turn, results in a significant red-shift in both the absorption and emission spectra, driven by an intraligand charge transfer (ILCT) transition. These predictable structure-property relationships enable the rational design of novel terpyridine-based materials with tailored optoelectronic properties for a wide range of applications, from molecular sensing to advanced therapeutics. This guide provides the foundational theoretical knowledge and methodological framework essential for professionals working in these fields.

References

- 1. Unveiling the multifaceted nature of terpyridine-based metal complexes: a synergistic study of their photophysical and electrochemical behavior with computational insights - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Terpyridine-metal complexes: effects of different substituents on their physico-chemical properties and density functional theory studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Item - A DFT based assay for tailor-made terpyridine ligandâmetal complexation properties - Taylor & Francis Group - Figshare [tandf.figshare.com]

- 4. Item - Synthesis, Characterization, Optical, Electrochemical, and Theoretical Studies of Substituted Terpyridines - Taylor & Francis Group - Figshare [tandf.figshare.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Effect of Remote Amine Groups on Ground- and Excited-State Properties of Terpyridyl d-Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Coordination Chemistry of 4-ethoxy-2,6-dipyridin-2-ylpyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental coordination chemistry of 4-ethoxy-2,6-dipyridin-2-ylpyridine, a substituted terpyridine ligand. Terpyridines are a well-established class of tridentate ligands renowned for their strong and stable complex formation with a wide array of metal ions. The introduction of an ethoxy group at the 4'-position can modulate the electronic properties and, consequently, the reactivity and photophysical characteristics of the resulting metal complexes, making them promising candidates for applications in catalysis, materials science, and medicinal chemistry.

Core Concepts in this compound Coordination

This compound functions as a tridentate ligand, coordinating to a central metal atom through its three nitrogen atoms. This chelation results in the formation of stable five-membered rings, a key feature of terpyridine-metal complexes. The nitrogen atoms of the interconnected pyridine rings act as electron donors, enabling effective binding with various metal ions.

The versatility of terpyridine chemistry allows for the modification of the core structure with different substituents to fine-tune the electronic and steric properties of the resulting metal complexes. This targeted modification can lead to a broad spectrum of applications.

Synthesis and Complex Formation

The synthesis of 4'-functionalized 2,2':6',2''-terpyridines, such as the ethoxy derivative, can be achieved through the reaction of 2,6-bis(pyridin-2-yl)-4-pyridone with appropriate electrophiles under basic conditions.[1] This approach allows for the introduction of various functional groups at the 4'-position.

The resulting this compound ligand readily forms complexes with a variety of transition metals, including but not limited to iron, cobalt, nickel, zinc, and ruthenium.[1][2] The formation of these complexes often leads to unique electronic and photophysical properties.

Structural and Spectroscopic Properties

X-ray crystallography is a crucial technique for elucidating the precise three-dimensional structure of these metal complexes, providing detailed information on bond lengths, bond angles, and coordination geometry. For instance, the copper(II) complex of a related 4'-(4-pyridyl)-2,2':6',2''-terpyridine has been structurally characterized.[2] In general, terpyridine ligands enforce a meridional coordination geometry around the metal center.

Spectroscopic techniques such as UV-Vis absorption spectroscopy and NMR spectroscopy are vital for characterizing these complexes in solution. The electronic transitions within the molecule give rise to characteristic absorption bands in the UV-Vis spectrum, which can be sensitive to the metal ion and the substituents on the terpyridine ligand.

Experimental Protocols

While specific protocols for this compound are not explicitly detailed in the provided literature, a general synthetic approach can be inferred from the synthesis of other 4'-functionalized terpyridines.

General Synthesis of 4'-alkoxy-2,2':6',2''-terpyridines:

A common method involves the Williamson ether synthesis, starting from 4'-chloro-2,2':6',2''-terpyridine and the desired alcohol in the presence of a base.

-

Materials: 4'-chloro-2,2':6',2''-terpyridine, sodium ethoxide (or sodium metal and ethanol), and a suitable solvent like dimethylformamide (DMF).

-

Procedure: 4'-chloro-2,2':6',2''-terpyridine is dissolved in the solvent. A solution of sodium ethoxide is then added, and the reaction mixture is heated. The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the product is isolated by precipitation or extraction and purified by recrystallization or column chromatography.

General Synthesis of Metal Complexes:

-

Materials: this compound ligand, a salt of the desired metal (e.g., FeCl₂, CoCl₂, NiCl₂, Zn(OAc)₂), and a suitable solvent (e.g., ethanol, methanol, acetonitrile).

-

Procedure: The ligand is dissolved in the solvent, often with gentle heating. A solution of the metal salt in the same or a miscible solvent is then added dropwise. The reaction mixture is typically stirred for a period ranging from a few hours to overnight, sometimes with heating. The resulting complex may precipitate out of the solution or can be isolated by solvent evaporation. The crude product is then purified by recrystallization.

Quantitative Data Summary

The following table summarizes typical bond lengths observed in related terpyridine metal complexes, providing an expected range for complexes of this compound.

| Parameter | Typical Value Range | Reference |

| M-N (central pyridine) | 2.10 - 2.20 Å | [2] |

| M-N (outer pyridines) | 2.20 - 2.30 Å | [2] |

| C-C (within pyridine rings) | 1.38 - 1.40 Å | [2] |

| C-N (within pyridine rings) | 1.34 - 1.36 Å | [2] |

| C-C (inter-ring) | 1.48 - 1.50 Å | [2] |

Visualizing Chemical Processes

Diagram of Ligand Synthesis and Complexation

Synthesis of this compound and subsequent metal complex formation.

Coordination of the Ligand to a Metal Center

References

An In-depth Technical Guide to the Photophysical Properties of 4-ethoxy-2,6-dipyridin-2-ylpyridine and its Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated photophysical properties of 4-ethoxy-2,6-dipyridin-2-ylpyridine, based on data from structurally similar compounds. Due to the limited availability of specific data for the title compound, this guide focuses on analogous 4'-substituted 2,2':6',2''-terpyridines featuring electron-donating groups. These analogs serve as valuable models for predicting the behavior of this compound.

Core Photophysical Properties of Analogous Compounds

The introduction of an electron-donating ethoxy group at the 4-position of the central pyridine ring in 2,6-dipyridin-2-ylpyridine is expected to significantly influence its electronic and photophysical properties. This is analogous to the well-studied class of 4'-substituted 2,2':6',2''-terpyridines. The data for several such analogs are summarized below.

Table 1: Photophysical Data of 4'-Substituted 2,2':6',2''-terpyridine Analogs

| Compound | Solvent | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ) | Lifetime (τ, ns) | Reference |

| 4'-(4-Methoxyphenyl)-2,2':6',2''-terpyridine | CHCl₃ | 248 | 371, 746, 855 | Not Reported | Not Reported | [1] |

| 4'-(4-Methoxyphenyl)-2,2':6',2''-terpyridine Complex (Zn(II)) | CH₃CN | 338 | 405, 704 | Not Reported | Not Reported | [1] |

| 4'-(4-Methoxyphenyl)-2,2':6',2''-terpyridine Complex (Fe(II)) | CH₃CN | 336 | 409, 503, 759, 854 | Not Reported | Not Reported | [1] |

| 4′-[4-{(4-methoxyphenyl)ethynyl}phenyl]-2,2′:6′,2′′-terpyridine | Not Specified | Not Reported | Bright Blue Emission | Exceptionally High | Not Reported | [2] |

| 4'-(p-Aminophenyl)-2,2':6',2''-terpyridine | Polar Solvents | Not Reported | Dual Fluorescence | Not Reported | Not Reported | |

| 4'-(Aryl)-2,2':6',2''-terpyridines (General) | Not Specified | - | - | - | 1-5 | [3] |

Note: The varied and sometimes incomplete data highlight the necessity for direct experimental characterization of this compound.

The presence of electron-donating groups like methoxy and amino functionalities at the 4'-position of the terpyridine scaffold generally leads to intramolecular charge transfer (ICT) character in the excited state. This is often evidenced by a large Stokes shift and solvent-dependent emission spectra. For instance, the emission of aminobiphenyl-substituted terpyridines shows a significant red-shift with increasing solvent polarity, indicative of an ICT state[3].

Synthesis and Experimental Protocols

2.1. General Synthetic Pathways

The synthesis of 4'-substituted 2,2':6',2''-terpyridines, and by extension this compound, is commonly achieved through well-established cross-coupling reactions or condensation methods.

A prevalent method is the Kröhnke condensation , which involves the reaction of 2-acetylpyridine with a substituted aldehyde (in this case, 4-ethoxy-2,6-diformylpyridine, which would be a synthetic challenge in itself) in the presence of a base. A more versatile and widely used approach for derivatizing the 4'-position is through palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling. This typically involves the reaction of a 4'-halo-2,2':6',2''-terpyridine with a suitable boronic acid or organostannane derivative.

2.2. Experimental Protocols for Photophysical Characterization

The characterization of the photophysical properties of compounds like this compound involves a suite of spectroscopic techniques.

2.2.1. UV-Visible Absorption Spectroscopy

-

Objective: To determine the wavelengths of light absorbed by the molecule and to calculate the molar extinction coefficient (ε).

-

Methodology:

-

Prepare a series of dilute solutions of the compound in a suitable spectroscopic grade solvent (e.g., acetonitrile, dichloromethane).

-

Record the absorption spectra of the solutions using a dual-beam UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-800 nm).

-

The wavelength of maximum absorbance (λ_abs) is determined from the spectrum.

-

The molar extinction coefficient is calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.

-

2.2.2. Fluorescence Spectroscopy

-

Objective: To determine the emission spectrum, quantum yield (Φ), and excited-state lifetime (τ) of the compound.

-

Methodology:

-

Emission Spectrum:

-

Prepare a dilute solution of the compound in a spectroscopic grade solvent.

-

Excite the sample at a wavelength corresponding to an absorption maximum.

-

Record the emitted light at a 90-degree angle to the excitation source using a spectrofluorometer. The resulting spectrum gives the emission maxima (λ_em).

-

-

Quantum Yield Determination (Relative Method):

-

A well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄) is used.

-

The absorption and emission spectra of both the sample and the standard are recorded under identical experimental conditions.

-

The quantum yield of the sample (Φ_s) is calculated using the following equation: Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²) where 's' and 'r' denote the sample and reference, respectively, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

-

Excited-State Lifetime Measurement (Time-Correlated Single Photon Counting - TCSPC):

-

The sample is excited with a pulsed light source (e.g., a laser diode).

-

The time delay between the excitation pulse and the detection of the first emitted photon is measured repeatedly.

-

A histogram of these time delays is constructed, which represents the decay of the fluorescence intensity over time.

-

The excited-state lifetime (τ) is determined by fitting the decay curve to an exponential function.

-

-

Signaling Pathways and Applications

While specific signaling pathways involving this compound are not documented, terpyridine derivatives are widely explored for their applications in various fields due to their strong metal-chelating properties and rich photophysics. These applications often involve the modulation of biological signaling pathways or the development of sensors and imaging agents.

Potential Applications:

-

Chemosensors: The fluorescence of terpyridine derivatives can be modulated by the binding of metal ions, making them suitable for the development of selective and sensitive chemosensors. The binding of a metal ion can either enhance or quench the fluorescence, providing a detectable signal.

-

Bioimaging: By attaching fluorescent terpyridines to biomolecules, they can be used as probes for cellular imaging. Their photophysical properties can be tuned to operate in the biological transparency window.

-

Photodynamic Therapy (PDT): Metal complexes of terpyridines can act as photosensitizers. Upon irradiation with light of a specific wavelength, they can generate reactive oxygen species (ROS) that induce cell death, a principle used in PDT for cancer treatment.

Conclusion

References

- 1. Terpyridine-metal complexes: effects of different substituents on their physico-chemical properties and density functional theory studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, structure and photophysical properties of a highly luminescent terpyridine-diphenylacetylene hybrid fluorophore and its metal complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. The synthesis of 4′-aryl substituted terpyridines by Suzuki cross-coupling reactions: substituent effects on ligand fluorescence - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

In-depth Technical Guide: 4-ethoxy-2,6-dipyridin-2-ylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available structural data and synthetic methodologies for 4-ethoxy-2,6-dipyridin-2-ylpyridine, a substituted terpyridine derivative of interest in coordination chemistry and materials science. While direct crystallographic data for the free ligand is not publicly available, this guide presents data for a closely related analogue and the ligand in a coordination complex, alongside detailed experimental protocols for its synthesis.

Crystal Structure Data

No experimentally determined crystal structure for the free ligand this compound has been reported in publicly accessible crystallographic databases. However, valuable structural insights can be drawn from the closely related 4-methoxy-2,6-dipyridin-2-ylpyridine and from the title compound coordinated to a metal center.

Analogous Compound: 4-methoxy-2,6-dipyridin-2-ylpyridine

The crystal structure of the methoxy analogue provides a reasonable approximation of the molecular geometry and packing of the ethoxy derivative. The crystallographic data for 4-methoxy-2,6-dipyridin-2-ylpyridine is available in the Crystallography Open Database (COD).

Coordinated Ligand: [Ir(ppy)₂(4'-ethoxy-2,2':6',2''-terpyridine)][PF₆]

The crystal structure of this compound has been determined as part of an iridium(III) complex.[1] In this complex, the terpyridine ligand coordinates to the iridium center. The key crystallographic parameters for this complex are summarized in the table below. It is important to note that the coordination to a metal center can influence the bond lengths and angles of the ligand compared to its free state.

| Parameter | Value |

| Chemical Formula | C₃₇H₂₉F₆IrN₅OP |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 13.332(3) |

| b (Å) | 22.112(4) |

| c (Å) | 13.524(3) |

| α (°) | 90 |

| β (°) | 114.34(3) |

| γ (°) | 90 |

| Volume (ų) | 3634.3(12) |

| Z | 4 |

Experimental Protocols

Two primary synthetic routes for this compound have been identified: the Kröhnke synthesis and the pyridone route.

Method 1: Kröhnke Synthesis

This classical method for pyridine synthesis has been successfully applied to the preparation of 4'-ethoxy-2,2':6',2''-terpyridines.[2] The general workflow involves the condensation of a chalcone with a methylacylpyridinium salt in the presence of an ammonia source.

Experimental Workflow: Kröhnke Synthesis

Caption: Kröhnke synthesis workflow for this compound.

Detailed Protocol:

A detailed experimental protocol for the synthesis of 4'-ethoxy-2,2':6',2''-terpyridines via the Kröhnke methodology is described by Fallahpour et al.[2] The synthesis involves the preparation of 4-substituted-2,6-diacetylpyridines, which are then reacted with chalcones and methylacylpyridinium salts.

Method 2: Pyridone Route

This versatile two-step method involves the synthesis of a key intermediate, 2,6-di(pyridin-2-yl)pyridin-4(1H)-one, followed by its alkylation to introduce the ethoxy group.

Experimental Workflow: Pyridone Route

Caption: Two-step pyridone route for the synthesis of this compound.

Detailed Protocol:

Step 1: Synthesis of 2,6-di(pyridin-2-yl)pyridin-4(1H)-one [3][4]

This procedure is adapted from the optimized synthesis reported by Wang et al.[3]

-

Preparation of 1,5-bis(2'-pyridyl)pentane-1,3,5-trione:

-

To a suspension of sodium hydride (3 equivalents) in dry tetrahydrofuran (THF) at 10°C, a solution of ethyl picolinate (2 equivalents) and acetone (1.1 equivalents) in THF is added dropwise.

-

The reaction mixture is stirred at 10°C for 8 hours.

-

The reaction is then quenched by the addition of water, and the aqueous layer is neutralized with acid.

-

The crude trione intermediate is extracted with an organic solvent and purified.

-

-

Cyclization to the Pyridone:

-

The purified 1,5-bis(2'-pyridyl)pentane-1,3,5-trione is dissolved in ethanol.

-

Ammonium formate (6 equivalents) is added, and the mixture is refluxed for several hours.

-

Upon cooling, the product, 2,6-di(pyridin-2-yl)pyridin-4(1H)-one, precipitates and can be collected by filtration. The total yield for this two-step process is reported to be up to 66%.[4]

-

Step 2: Synthesis of this compound

This is a standard Williamson ether synthesis.

-

To a solution of 2,6-di(pyridin-2-yl)pyridin-4(1H)-one (1 equivalent) in a suitable dry solvent such as THF or DMF, a strong base like sodium hydride (1.1 equivalents) is added portion-wise at 0°C.

-

The mixture is stirred at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the sodium salt.

-

Ethyl iodide or ethyl bromide (1.2 equivalents) is then added, and the reaction mixture is stirred, possibly with gentle heating, until the reaction is complete (monitored by TLC).

-

The reaction is quenched with water, and the product is extracted with an organic solvent.

-

The organic layer is dried and concentrated, and the crude product is purified by column chromatography or recrystallization to yield this compound.

References

An In-depth Technical Guide to the Electronic Structure of Ethoxy-Terpyridine Ligands

Audience: Researchers, scientists, and drug development professionals.

Introduction

Terpyridine-based ligands have garnered significant attention in coordination chemistry and materials science due to their robust metal-coordinating properties and versatile electronic characteristics.[1] The 2,2′:6′,2′-terpyridine (TPY) framework, a tridentate NNN-type pincer ligand, forms stable complexes with a wide range of metal ions.[1][2] The electronic structure of these ligands can be precisely tuned by introducing substituents onto the terpyridine core. This guide focuses on the electronic properties of ethoxy-substituted terpyridine ligands. The ethoxy group, a potent electron-donating group (EDG), significantly influences the ligand's photophysical and electrochemical behavior, making these compounds promising candidates for applications in photovoltaics, molecular sensing, and catalysis.[2][3][4] This document provides a comprehensive overview of their synthesis, characterization, and the interplay between their structure and electronic properties, supported by experimental data and theoretical insights.

Photophysical Properties

The introduction of an electron-donating ethoxy group onto the terpyridine scaffold directly impacts its electronic absorption and emission properties. Generally, these ligands exhibit strong absorption bands in the UV-visible region, which are assigned to π-π* electronic transitions within the aromatic system.[5] The presence of the ethoxy group typically leads to an extension of the light-harvesting window compared to unsubstituted terpyridine.[3][4] Upon excitation, many terpyridine derivatives exhibit fluorescence, and the characteristics of this emission are sensitive to the ligand's substitution pattern and its environment.

Quantitative Photophysical Data

The following table summarizes typical photophysical data for terpyridine ligands functionalized with electron-donating groups, similar to ethoxy. The data is compiled from various studies on substituted terpyridines to provide a representative overview.

| Ligand/Complex | Solvent | Absorption Maxima (λabs, nm) | Emission Maxima (λem, nm) | Quantum Yield (Φ) | Reference |

| 4′-[4-{(4-methoxyphenyl)ethynyl}phenyl]-2,2′:6′,2′′-terpyridine (L) | Dichloromethane | 285, 350 | 410 | 0.85 | [6] |

| --INVALID-LINK--2 Complex of above ligand | Dichloromethane | 287, 368 | 495 | 0.21 | [6] |

| Terpyridine with -OMe EDG | Chloroform | 234-325 (Broad) | ~335 | Not Reported | [3][7] |

| bis-Terpyridine Polymer (P2) with Zn2+ | CHCl3/CH3OH | 288, 331 | 635 | 9.56% |

Note: Data for methoxy (-OMe) substituted terpyridines are often used as a close proxy for ethoxy substitutions due to their similar electron-donating nature.

Experimental Protocol: UV-Vis Absorption and Fluorescence Spectroscopy

This protocol outlines the standard procedure for acquiring absorption and emission spectra of ethoxy-terpyridine ligands.

-

Preparation of Solutions:

-

Prepare a stock solution of the terpyridine ligand in a spectroscopic grade solvent (e.g., acetonitrile, dichloromethane, or chloroform) at a concentration of approximately 10-3 M.[8]

-

From the stock solution, prepare a series of dilute solutions (typically 10-5 to 10-6 M) for analysis.[8] The final concentration should be chosen to ensure the maximum absorbance is within the linear range of the spectrophotometer (ideally < 1.0).

-

-

UV-Vis Absorption Measurement:

-

Fluorescence Emission Measurement:

-

Use a spectrofluorophotometer.[7]

-

Excite the sample solution at its absorption maximum (λabs) or another suitable wavelength.[9]

-

Record the emission spectrum over a wavelength range that is longer than the excitation wavelength (e.g., if λexc = 350 nm, scan from 360 nm to 700 nm).

-

To determine the fluorescence quantum yield (Φ), a standard reference with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4) is measured under identical experimental conditions. The quantum yield is then calculated using the Parker-Rees equation.[9]

-

Electrochemical Properties

Cyclic voltammetry (CV) is a fundamental technique used to investigate the redox behavior of molecules, providing insights into their electronic structure, specifically the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).[10] For terpyridine ligands, electrochemical reduction typically involves the π* orbitals of the ligand framework.[11] The electron-donating ethoxy group is expected to raise the energy of the HOMO, making the ligand easier to oxidize compared to its unsubstituted counterpart.

Quantitative Electrochemical Data

The table below presents representative electrochemical data for terpyridine-based systems, illustrating how redox potentials are reported.

| Compound | Solvent/Electrolyte | Oxidation Potential (Eox, V vs. Fc/Fc+) | Reduction Potential (Ered, V vs. Fc/Fc+) | Reference |

| Ruthenium(II) bis(terpyridine) with ferrocenyl bridges (Complex 6a) | CH2Cl2 / 0.1 M Bu4NPF6 | +1.33 (Ru2+/Ru3+), +0.46, +0.68 (Fe2+/Fe3+) | -1.25, -1.48 (tpy/tpy-) | [12] |

| Ruthenium(II) terpyridine with 2-pyridylacetate (ancillary ligand) | Acetonitrile / 0.1 M Bu4NPF6 | Not Reported | -1.95, -2.20 | [13] |

Note: Potentials are often reported versus the Ferrocene/Ferrocenium (Fc/Fc+) redox couple, a standard internal reference.

Experimental Protocol: Cyclic Voltammetry

This protocol describes a typical three-electrode setup for performing cyclic voltammetry on a terpyridine ligand.

-

Cell Assembly:

-

A standard three-electrode electrochemical cell is used.[14][15]

-

Working Electrode (WE): A glassy carbon or platinum disk electrode. The surface should be polished with alumina slurry and sonicated before use to ensure a clean, reproducible surface.[16]

-

Reference Electrode (RE): A non-aqueous Ag/Ag+ or a saturated calomel electrode (SCE) separated by a salt bridge.[15]

-

Counter Electrode (CE): A platinum wire or gauze with a surface area significantly larger than the working electrode.[14]

-

-

Solution Preparation:

-

The solvent must be of high purity and electrochemically inert over the desired potential window (e.g., dry acetonitrile or dichloromethane).

-

A supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, Bu4NPF6) is dissolved in the solvent to ensure sufficient conductivity.[15]

-

The ethoxy-terpyridine analyte is added to the electrolyte solution at a concentration of approximately 1-5 mM.

-

The solution should be deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes prior to the experiment and maintained under an inert atmosphere during the measurement.

-

-

Data Acquisition:

-

The electrodes are immersed in the solution and connected to a potentiostat.[10][17]

-

The potential is swept linearly from an initial value to a final value and then back again. The scan rate can be varied (e.g., 20-500 mV/s) to investigate the nature of the redox processes.[16]

-

An internal standard, such as ferrocene, is often added at the end of the experiment to reference the measured potentials to the Fc/Fc+ couple.

-

Theoretical and Computational Insights

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful computational tools used to complement experimental findings and provide a deeper understanding of the electronic structure of terpyridine ligands.[1][18] DFT calculations are used to optimize the ground-state molecular geometries and to determine the energies and spatial distributions of the HOMO and LUMO.[3] TD-DFT calculations can simulate UV-Vis absorption spectra by predicting the energies and oscillator strengths of electronic transitions, which helps in assigning the experimentally observed absorption bands.[3][4] This synergistic approach of combining experimental data with theoretical calculations is crucial for establishing clear structure-property relationships.[18]

Conclusion

Ethoxy-terpyridine ligands are a versatile class of compounds whose electronic properties are significantly modulated by the electron-donating substituent. The ethoxy group raises the HOMO energy level, resulting in a smaller HOMO-LUMO gap, which in turn leads to red-shifted absorption spectra and makes the ligand more susceptible to oxidation. These tunable electronic characteristics, which can be thoroughly investigated through a combination of spectroscopic, electrochemical, and computational methods, make ethoxy-terpyridines highly valuable building blocks for the development of advanced materials, functional metal complexes for catalysis, and novel therapeutic agents.

References

- 1. Unveiling the multifaceted nature of terpyridine-based metal complexes: a synergistic study of their photophysical and electrochemical behavior with computational insights - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent developments in the synthesis and applications of terpyridine-based metal complexes: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Item - Synthesis, Characterization, Optical, Electrochemical, and Theoretical Studies of Substituted Terpyridines - Taylor & Francis Group - Figshare [tandf.figshare.com]

- 5. royalsocietypublishing.org [royalsocietypublishing.org]

- 6. researchgate.net [researchgate.net]

- 7. Terpyridine-metal complexes: effects of different substituents on their physico-chemical properties and density functional theory studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Unveiling the multifaceted nature of terpyridine-based metal complexes: a synergistic study of their photophysical and electrochemical behavior with c ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01005E [pubs.rsc.org]

- 10. ossila.com [ossila.com]

- 11. researchgate.net [researchgate.net]

- 12. Ruthenium(ii) bis(terpyridine) electron transfer complexes with alkynyl–ferrocenyl bridges: synthesis, structures, and electrochemical and spectroscopic studies - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 13. repositorio.ufu.br [repositorio.ufu.br]

- 14. Cyclic voltammetry - Wikipedia [en.wikipedia.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

4-Ethoxy-2,6-dipyridin-2-ylpyridine: A Tridentate Ligand for Advanced Coordination Chemistry and Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethoxy-2,6-dipyridin-2-ylpyridine, a member of the versatile terpyridine family of ligands, is emerging as a significant building block in the fields of coordination chemistry and medicinal chemistry. Its tridentate nature, arising from the three nitrogen atoms within its pyridine rings, allows for the formation of stable and well-defined complexes with a wide array of metal ions. The presence of the ethoxy group at the 4'-position of the central pyridine ring modulates the electronic properties of the ligand, influencing the stability, reactivity, and photophysical characteristics of its metal complexes. This technical guide provides a comprehensive overview of the synthesis, coordination chemistry, and potential applications of this compound, with a particular focus on its relevance to drug development.

Synthesis of this compound

The synthesis of this compound can be achieved through several established methods for the preparation of 4'-substituted terpyridines. The two primary routes are the Kröhnke synthesis and the etherification of the corresponding 4'-hydroxy derivative.

Kröhnke Synthesis

The Kröhnke method is a classical and widely used approach for the synthesis of terpyridines. It involves the condensation of a 2-acetylpyridine with a substituted aldehyde in the presence of a base and an ammonia source. For the synthesis of this compound, 4-ethoxy-2,6-diacetylpyridine would be a key intermediate, which can be reacted with a suitable pyridinium salt.

Etherification of 4'-Hydroxy-2,6-dipyridin-2-ylpyridine

A more common and often higher-yielding method involves the synthesis of the precursor, 4'-hydroxy-2,6-dipyridin-2-ylpyridine, followed by a Williamson ether synthesis. 2,6-di(pyridin-2-yl)pyridin-4(1H)-one is a key intermediate in this process.

Experimental Protocols